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For Researchers, Scientists, and Drug Development Professionals

Abstract
Copper 8-hydroxyquinolinate, a coordination complex with the formula Cu(C₉H₆NO)₂, is a

compound of significant interest in medicinal chemistry and materials science. This technical

guide provides a comprehensive overview of its core chemical properties, including its

synthesis, structure, solubility, stability, and spectroscopic signature. Detailed experimental

protocols for its preparation and characterization are provided to facilitate reproducible

research. Furthermore, this guide elucidates the compound's mechanism of action as a copper

ionophore, leading to the generation of reactive oxygen species (ROS), induction of

endoplasmic reticulum (ER) stress, and subsequent paraptotic cell death, a non-apoptotic form

of programmed cell death. This information is critical for professionals engaged in the

development of novel therapeutics, particularly in the fields of oncology and antimicrobial

research.

Core Chemical and Physical Properties
Copper 8-hydroxyquinolinate is a greenish-yellow crystalline powder.[1] It is generally stable

under normal conditions but may decompose at high temperatures.[2]
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Property Value Reference

Molecular Formula C₁₈H₁₂CuN₂O₂ [3]

Molecular Weight 351.85 g/mol [4]

Appearance
Dark green to dark red to black

powder/crystal
[4]

Melting Point
Decomposes at high

temperatures
[2]

Topological Polar Surface Area 66.2 Å²

Solubility Profile
Copper 8-hydroxyquinolinate is notable for its low solubility in water and most common organic

solvents.[2] This property can present challenges in formulation and biological assays. The

compound is soluble in dimethyl sulfoxide (DMSO).[5][6] While precise quantitative data is

limited, its solubility in DMSO facilitates its use in in vitro studies.

Solvent Solubility Reference

Water Insoluble [2]

Most Organic Solvents Insoluble [2]

Dimethyl Sulfoxide (DMSO) Soluble [5][6]

Synthesis and Purification
The synthesis of copper 8-hydroxyquinolinate is typically achieved through the reaction of a

copper(II) salt with 8-hydroxyquinoline in a suitable solvent. The product precipitates from the

reaction mixture and can be collected by filtration.

Experimental Protocol: Synthesis of Copper 8-
Hydroxyquinolinate
Materials:
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Copper(II) chloride (CuCl₂) or Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

8-Hydroxyquinoline

Ethanol

Water

Sodium hydroxide (NaOH) solution (1 M)

Procedure:

Prepare a solution of 8-hydroxyquinoline (0.2 mol/L) in an 80:20 (v/v) ethanol:water mixture.

[7]

Prepare an aqueous solution of a copper(II) salt (e.g., CuCl₂) at a concentration of 0.1 mol/L.

[7]

In a beaker, mix 30 mL of the copper(II) salt solution with 30 mL of the 8-hydroxyquinoline

solution while stirring on a magnetic stirrer.[7]

Adjust the pH of the mixture to approximately 5.6 using a 1 M sodium hydroxide solution.[7]

Continue stirring the mixture for 30 minutes. A greenish-yellow precipitate of copper 8-

hydroxyquinolinate will form.

Allow the mixture to stand for several hours, or overnight, to ensure complete precipitation.

Collect the precipitate by filtration using a Buchner funnel and filter paper.

Wash the precipitate with distilled water and then with a small amount of ethanol to remove

any unreacted starting materials.

Dry the purified copper 8-hydroxyquinolinate in a desiccator or a vacuum oven at a low

temperature.

Structural Characterization
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The crystal structure of anhydrous copper 8-hydroxyquinolinate reveals a coordination complex

where the copper(II) ion is chelated by two 8-hydroxyquinolinate ligands. Each ligand binds to

the copper center through the nitrogen atom of the quinoline ring and the oxygen atom of the

hydroxyl group. The geometry around the copper ion is typically described as square planar.[8]

Spectroscopic Properties
Spectroscopic techniques are essential for the characterization of copper 8-hydroxyquinolinate.

UV-Visible Spectroscopy
The UV-Vis spectrum of copper 8-hydroxyquinolinate in DMSO exhibits characteristic

absorption bands. These bands are attributed to π-π* transitions within the 8-hydroxyquinoline

ligand and metal-to-ligand charge transfer (MLCT) transitions.

Solvent λmax (nm)
Molar Absorptivity
(ε, M⁻¹cm⁻¹)

Reference

DMSO
~270, ~293

(shoulder), ~418
38607, shoulder, 2410 [9]

Chloroform
~271, ~309

(shoulder), ~412
41828, shoulder, 5199 [9]

Methanol ~310, ~370 - [10]

Experimental Protocol: UV-Visible Spectroscopic
Analysis
Materials:

Copper 8-hydroxyquinolinate

Dimethyl sulfoxide (DMSO), spectroscopic grade

UV-Vis spectrophotometer

Quartz cuvettes
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Procedure:

Prepare a stock solution of copper 8-hydroxyquinolinate in DMSO of a known concentration

(e.g., 1 mM).

From the stock solution, prepare a series of dilutions in DMSO to obtain concentrations

within the linear range of the spectrophotometer.

Record the UV-Vis absorption spectrum of each solution from approximately 200 to 800 nm,

using DMSO as the blank.

Identify the wavelengths of maximum absorbance (λmax).

Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) at each λmax,

where A is the absorbance, c is the concentration, and l is the path length of the cuvette

(typically 1 cm).

Infrared (IR) Spectroscopy
The IR spectrum of copper 8-hydroxyquinolinate provides information about the coordination of

the 8-hydroxyquinoline ligand to the copper ion. Key spectral changes upon complexation

include the disappearance of the broad O-H stretching vibration of the free ligand and shifts in

the C=N and C-O stretching frequencies.

Wavenumber (cm⁻¹) Assignment Reference

~1500-1600
C=C and C=N stretching

vibrations of the quinoline ring
[11]

~1384 Aromatic amine C-N stretching [11]

~1100-1280 C-O stretching [11]

~505 Cu-O stretching [11]

~428 Cu-N stretching [11]
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Experimental Protocol: Infrared (IR) Spectroscopic
Analysis
Materials:

Copper 8-hydroxyquinolinate

Potassium bromide (KBr), IR grade

FTIR spectrometer

Agate mortar and pestle

Pellet press

Procedure:

Thoroughly grind a small amount (1-2 mg) of copper 8-hydroxyquinolinate with

approximately 100-200 mg of dry KBr in an agate mortar and pestle.

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

Identify the characteristic absorption bands and compare them to the spectrum of the free 8-

hydroxyquinoline ligand to confirm coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the paramagnetic nature of the copper(II) ion, obtaining well-resolved ¹H and ¹³C NMR

spectra of copper 8-hydroxyquinolinate is challenging. The paramagnetic center causes

significant line broadening, often rendering the spectra uninformative. For reference, the NMR

data for the free 8-hydroxyquinoline ligand is provided.

¹H NMR of 8-Hydroxyquinoline (CDCl₃, 300 MHz): δ 8.78 (dd, J=4.1, 1.6 Hz, 1H), 8.15 (dd,

J=8.3, 1.6 Hz, 1H), 7.45 (m, 2H), 7.33 (dd, J=8.3, 1.2 Hz, 1H), 7.19 (d, J=7.6 Hz, 1H).
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Stability
The stability of the copper 8-hydroxyquinolinate complex in solution is a critical parameter for

its biological applications. The stability is quantified by the formation constants (log K) or the

overall stability constants (log β). These constants are typically determined by potentiometric

titration.

Constant Value Conditions Reference

log K₁ 10.07 ± 0.21 293 K, I = 0.01 [12]

log β₂ (K₁*K₂) 20.92 ± 0.29 293 K, I = 0.01 [12]

log β₁ 14.39 ± 0.20
(for CuHOx²⁺) 293 K, I

= 0.01
[12]

log β₂ 25.25 ± 0.16
(for Cu(HOx)₂²⁺) 293

K, I = 0.01
[12]

Electrochemical Properties
Cyclic voltammetry is a useful technique to study the redox behavior of copper 8-

hydroxyquinolinate. The complex can undergo redox reactions centered at the copper ion

(Cu(II)/Cu(I) couple).

Experimental Protocol: Cyclic Voltammetry
Materials:

Copper 8-hydroxyquinolinate

Anhydrous, non-aqueous solvent (e.g., acetonitrile or DMSO)

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP)

Three-electrode electrochemical cell:

Working electrode (e.g., glassy carbon or platinum)
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Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

Counter electrode (e.g., platinum wire)

Potentiostat

Procedure:

Prepare a solution of copper 8-hydroxyquinolinate (e.g., 1 mM) in the chosen solvent

containing the supporting electrolyte.

Assemble the three-electrode cell with the prepared solution. Purge the solution with an inert

gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

Connect the electrodes to the potentiostat.

Set the parameters for the cyclic voltammetry experiment, including the initial potential,

switching potential, and scan rate (e.g., 100 mV/s). The potential range should be chosen to

encompass the expected redox events of the copper complex.

Initiate the scan and record the resulting voltammogram (current vs. potential).

Analyze the voltammogram to determine the peak potentials (Epa and Epc) and peak

currents (ipa and ipc) for the redox processes.

Mechanism of Action in a Biological Context
The biological activity of copper 8-hydroxyquinolinate, particularly its anticancer and

antimicrobial effects, is largely attributed to its function as a copper ionophore.

Copper Ionophore Activity and ROS Generation
Copper 8-hydroxyquinolinate, being a lipophilic complex, can readily cross cell membranes.

Once inside the cell, it can dissociate, releasing copper ions and increasing the intracellular

copper concentration. This disruption of copper homeostasis can lead to a cascade of events,

including the generation of reactive oxygen species (ROS) through Fenton-like reactions.
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Caption: Copper 8-hydroxyquinolinate acts as a copper ionophore, leading to intracellular ROS

generation.

Induction of Endoplasmic Reticulum (ER) Stress and the
Unfolded Protein Response (UPR)
The accumulation of ROS can cause oxidative stress, leading to damage of cellular

components, including proteins. Misfolded and unfolded proteins can accumulate in the

endoplasmic reticulum, triggering ER stress. In response to ER stress, the cell activates the

Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis.

The UPR is mediated by three main sensor proteins: IRE1 (inositol-requiring enzyme 1), PERK

(PKR-like ER kinase), and ATF6 (activating transcription factor 6).

Caption: The Unfolded Protein Response (UPR) is activated in response to ER stress.

Induction of Paraptosis
If ER stress is severe and prolonged, the UPR can switch from a pro-survival to a pro-death

signal. In the case of copper 8-hydroxyquinolinate-induced cytotoxicity, this often manifests as

paraptosis, a form of programmed cell death characterized by extensive cytoplasmic

vacuolization originating from the ER and mitochondria, without the typical morphological

features of apoptosis (e.g., chromatin condensation and formation of apoptotic bodies).[13][14]

This process is often caspase-independent.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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